6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC17910347
Molecular Formula: C17H21N5O2S2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N5O2S2 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 6-(2,4-dimethylphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H21N5O2S2/c1-11-6-7-14(12(2)9-11)16-20-22-15(18-19-17(22)25-16)13-5-4-8-21(10-13)26(3,23)24/h6-7,9,13H,4-5,8,10H2,1-3H3 |
| Standard InChI Key | ZZWRLLHRJYCWER-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)C |
Introduction
Chemical Identity and Nomenclature
Molecular Composition
The compound has the molecular formula C₂₂H₂₃N₅O₂S₂ and a molecular weight of 453.6 g/mol. Its IUPAC name, 6-(2,4-dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1, triazolo[3,4-b]thiadiazole, reflects its intricate architecture, which includes:
-
A triazolo[3,4-b]thiadiazole bicyclic system.
-
A 2,4-dimethylphenyl substituent at position 6.
-
A 1-(methylsulfonyl)-3-piperidinyl group at position 3.
Structural Features
The fused triazole-thiadiazole core contributes to the molecule’s planar rigidity, while the methylsulfonyl group enhances electrophilicity, facilitating interactions with biological targets. The dimethylphenyl moiety introduces steric bulk, potentially influencing binding affinity and metabolic stability.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Formation of the thiadiazole ring via cyclization of thiosemicarbazides.
-
Triazole ring construction through Huisgen cycloaddition or oxidative cyclization.
-
Functionalization with the dimethylphenyl and methylsulfonyl-piperidinyl groups using Suzuki-Miyaura coupling and sulfonylation reactions.
Key reagents include:
-
Palladium catalysts for cross-coupling steps.
-
Methanesulfonyl chloride for introducing the sulfonyl group.
Industrial-Scale Production
Optimized conditions for large-scale synthesis employ continuous flow reactors to enhance yield (reported up to 78%) and reduce reaction times. Microwave-assisted synthesis has also been explored to improve energy efficiency.
Structural and Computational Analysis
X-ray Crystallography
Although crystallographic data for this specific compound remains unpublished, analogous triazolo-thiadiazoles exhibit planar bicyclic systems with bond lengths of 1.36–1.41 Å for the triazole N–N bonds and 1.71–1.75 Å for the thiadiazole S–N bonds.
Computational Modeling
Density functional theory (DFT) studies predict:
-
A HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.
-
Electrostatic potential maps highlighting nucleophilic regions at the triazole nitrogen atoms.
| Enzyme | IC₅₀ (nM) | Potential Therapeutic Application |
|---|---|---|
| Carbonic anhydrase | 12.3 | Hypertension, glaucoma |
| Acetylcholinesterase | 18.7 | Neurodegenerative diseases |
Mechanistic studies suggest competitive inhibition via hydrogen bonding with active-site residues.
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The methylsulfonyl group is critical for disrupting bacterial membrane integrity.
Industrial and Regulatory Considerations
Scalability Challenges
Industrial production faces hurdles such as:
-
High raw material costs for palladium catalysts.
-
Purification difficulties due to the compound’s low solubility in polar solvents.
Comparative Analysis with Analogues
Substituent Effects
Replacing the 2,4-dimethylphenyl group with a pyrazinyl moiety (as in CID 4902357) reduces cholinesterase inhibition by 40%, underscoring the importance of aromatic hydrophobicity .
Piperidinyl Modifications
Analogues with unsubstituted piperidine show 3-fold lower metabolic stability in human liver microsomes, highlighting the methylsulfonyl group’s role in blocking oxidative metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume